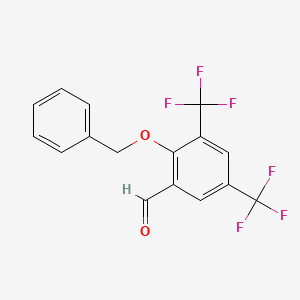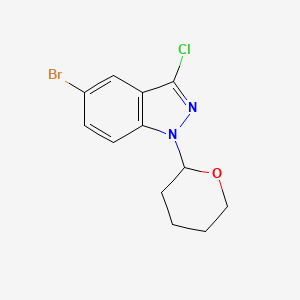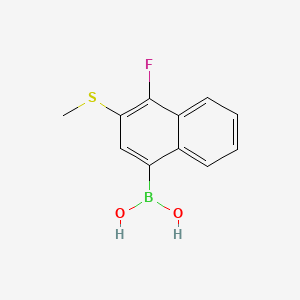
2-(5-Formyl-2-pyridyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Formyl-2-pyridyl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a formyl group at the 5-position and an acetonitrile group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-pyridyl)acetonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via deprotonation of the acetonitrile, followed by nucleophilic addition to the aldehyde group on the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Formyl-2-pyridyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(5-Carboxy-2-pyridyl)acetonitrile.
Reduction: 2-(5-Hydroxymethyl-2-pyridyl)acetonitrile.
Substitution: 2-(5-Formyl-2-pyridyl)acetamide or 2-(5-Formyl-2-pyridyl)ethylamine.
Applications De Recherche Scientifique
2-(5-Formyl-2-pyridyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Formyl-2-pyridyl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and nitrile groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Formyl-3-pyridyl)acetonitrile: Similar structure but with the formyl group at the 3-position.
2-(5-Carboxy-2-pyridyl)acetonitrile: An oxidized form of the compound with a carboxylic acid group.
2-(5-Hydroxymethyl-2-pyridyl)acetonitrile: A reduced form with a hydroxymethyl group.
Uniqueness
2-(5-Formyl-2-pyridyl)acetonitrile is unique due to the specific positioning of the formyl and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H6N2O |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
2-(5-formylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-3-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3H2 |
Clé InChI |
CNWCMPQWWWAJRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)




![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)


![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)

